molecular formula C18H15NO7S B280703 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid

4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid

Cat. No.: B280703
M. Wt: 389.4 g/mol
InChI Key: DMMIYAIWKQRGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid involves the inhibition of certain enzymes, including carbonic anhydrase. This inhibition leads to a decrease in the activity of these enzymes, which can have a wide range of physiological effects, depending on the enzyme being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the enzyme being inhibited. Inhibition of carbonic anhydrase, for example, can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. It can also lead to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of certain types of epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid in lab experiments include its potent inhibitory activity against certain enzymes, making it a valuable tool for studying the physiological effects of these enzymes. However, there are also limitations to its use, including the need for careful handling due to its toxicity, and the potential for off-target effects due to its non-specific inhibition of certain enzymes.

Future Directions

There are several potential future directions for research involving 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid. These include the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer, as well as the study of the physiological effects of its inhibition of other enzymes. Additionally, further research is needed to determine the potential side effects of its use, as well as its efficacy in clinical trials.

Synthesis Methods

The synthesis of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid involves several steps, including the reaction of 3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-amine with p-toluenesulfonyl chloride, followed by the reaction with 4-aminobenzoic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

The potential applications of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid in scientific research are vast. It has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase, which is involved in several physiological processes, such as acid-base balance and fluid secretion. This makes it a promising candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.

Properties

Molecular Formula

C18H15NO7S

Molecular Weight

389.4 g/mol

IUPAC Name

4-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid

InChI

InChI=1S/C18H15NO7S/c1-10-16(18(22)25-2)14-9-12(5-8-15(14)26-10)19-27(23,24)13-6-3-11(4-7-13)17(20)21/h3-9,19H,1-2H3,(H,20,21)

InChI Key

DMMIYAIWKQRGCG-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OC

Origin of Product

United States

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